molecular formula C8H17NO3S B1174416 4-(2-Methoxyethylsulfonyl)piperidine CAS No. 1206969-48-3

4-(2-Methoxyethylsulfonyl)piperidine

Cat. No.: B1174416
CAS No.: 1206969-48-3
M. Wt: 207.29
InChI Key:
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Description

4-(2-Methoxyethylsulfonyl)piperidine is an organic compound with the molecular formula C8H17NO3S. It is a colorless liquid with a pungent odor and is used in various applications, including the synthesis of pharmaceuticals, the production of dyes, and as a reagent in research laboratories. The compound is also known by its IUPAC name, 4-[(2-methoxyethyl)sulfonyl]piperidine .

Scientific Research Applications

4-(2-Methoxyethylsulfonyl)piperidine has a wide range of scientific research applications:

    Pharmaceutical Industry: It is used as an intermediate in the synthesis of various drugs, including anticancer, antiviral, antimicrobial, anti-inflammatory, antipsychotic, antidepressant, and analgesic agents.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Research: It serves as a reagent in organic synthesis, particularly in the formation of piperidine derivatives.

    Industrial Applications: It is used in the production of dyes and other chemical products.

Biochemical Analysis

Molecular Mechanism

At the molecular level, 4-(2-Methoxyethylsulfonyl)piperidine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s methoxyethylsulfonyl group plays a crucial role in its binding affinity and specificity towards target enzymes and proteins . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under refrigerated conditions, which is essential for maintaining its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that the compound’s dosage-dependent effects are crucial for determining its safety and efficacy in preclinical models . Understanding the threshold effects and potential toxicity at high doses is essential for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic flux and its effects on metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics . These insights are essential for optimizing the compound’s use in therapeutic applications and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its activity and function . Understanding these transport mechanisms is crucial for developing targeted delivery strategies and improving the compound’s therapeutic efficacy.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s biochemical interactions and its overall impact on cellular processes. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its use in therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethylsulfonyl)piperidine typically involves the reaction of piperidine with 2-methoxyethylsulfonyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethylsulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxyethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Comparison with Similar Compounds

4-(2-Methoxyethylsulfonyl)piperidine can be compared with other piperidine derivatives:

    Piperine: A naturally occurring alkaloid found in black pepper, known for its bioavailability-enhancing properties.

    Piperidine: A simple heterocyclic amine used as a building block in organic synthesis.

    4-Methylpiperidine: Used as a deprotecting reagent in peptide synthesis.

Uniqueness

This compound is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its versatility in various chemical reactions and applications in pharmaceutical and industrial research makes it a valuable compound.

Properties

IUPAC Name

4-(2-methoxyethylsulfonyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S/c1-12-6-7-13(10,11)8-2-4-9-5-3-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCGAIJOPPUFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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